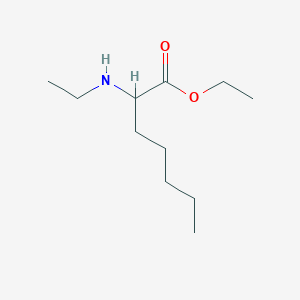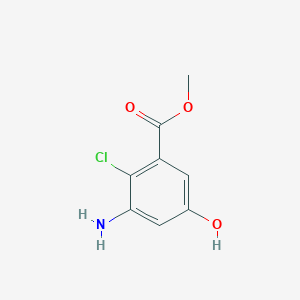![molecular formula C10H23ClN2O2S B13515732 rac-2-[(3R,4R)-4-methyl-1-(propane-1-sulfonyl)pyrrolidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B13515732.png)
rac-2-[(3R,4R)-4-methyl-1-(propane-1-sulfonyl)pyrrolidin-3-yl]ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-2-[(3R,4R)-4-methyl-1-(propane-1-sulfonyl)pyrrolidin-3-yl]ethan-1-amine hydrochloride: is a chemical compound with the following IUPAC name: 2,2’-((3S,4S)-pyrrolidine-3,4-diyl)diacetamide . Its molecular formula is C8H15N3O2 , and it has a molecular weight of 185.23 g/mol .
Métodos De Preparación
Synthetic Routes: The synthetic preparation of this compound involves the following steps:
Carbamoylation: Starting from a suitable precursor, the carbamoylation of a pyrrolidine derivative occurs. The specific reaction conditions and reagents depend on the synthetic route chosen.
Sulfonylation: The sulfonylation of the carbamoylated intermediate introduces the propane-1-sulfonyl group.
Reduction: The final step involves reducing the sulfonylated compound to obtain the target molecule.
Industrial Production: While detailed industrial production methods are proprietary, the compound can be synthesized on a larger scale using similar principles.
Análisis De Reacciones Químicas
Reactions:
Reduction: Reduction of the sulfonyl group or other functional groups could be relevant.
Substitution: Substitution reactions may occur at the pyrrolidine nitrogen or other sites.
Carbamoylation: Reagents like or are commonly used for carbamoylation.
Sulfonylation: (e.g., ) are typical reagents.
Reduction: with a suitable catalyst (e.g., or ).
Major Products: The major product is the target compound itself.
Aplicaciones Científicas De Investigación
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: It may serve as a pharmacophore or ligand in drug discovery.
Medicine: Potential therapeutic applications, although specific studies are scarce.
Industry: Used in the synthesis of other compounds.
Mecanismo De Acción
The exact mechanism of action remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed.
Comparación Con Compuestos Similares
While no direct analogs were found, the uniqueness of this compound lies in its specific substitution pattern and sulfonyl group.
For further exploration, consider related compounds such as rac-2-[(3R,4R)-4-(carboxymethyl)pyrrolidin-3-yl]acetic acid hydrochloride .
Propiedades
Fórmula molecular |
C10H23ClN2O2S |
|---|---|
Peso molecular |
270.82 g/mol |
Nombre IUPAC |
2-[(3S,4S)-4-methyl-1-propylsulfonylpyrrolidin-3-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C10H22N2O2S.ClH/c1-3-6-15(13,14)12-7-9(2)10(8-12)4-5-11;/h9-10H,3-8,11H2,1-2H3;1H/t9-,10-;/m1./s1 |
Clave InChI |
ABIHUMDNBKGPEB-DHTOPLTISA-N |
SMILES isomérico |
CCCS(=O)(=O)N1C[C@H]([C@@H](C1)CCN)C.Cl |
SMILES canónico |
CCCS(=O)(=O)N1CC(C(C1)CCN)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13515658.png)

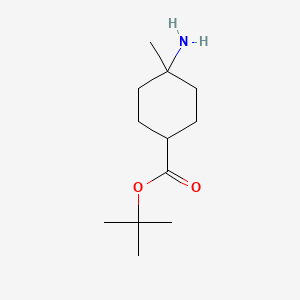

![3-(3-Bromo-1,2-oxazol-5-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13515683.png)
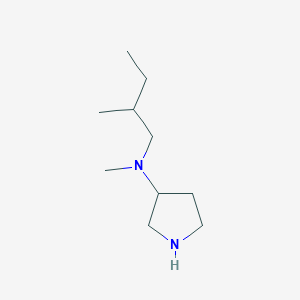
![6-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-3-carboxylic acid](/img/structure/B13515686.png)
aminehydrochloride](/img/structure/B13515689.png)

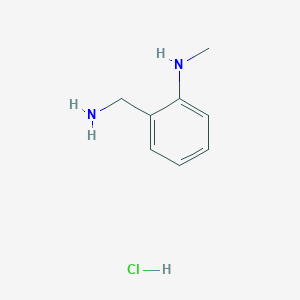
![2-[2-Chloro-5-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13515711.png)
